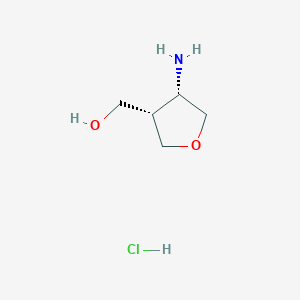

((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol hydrochloride

Description

((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol hydrochloride (CAS: 1864003-03-1) is a chiral amine-alcohol hydrochloride salt characterized by a tetrahydrofuran backbone substituted with an amino group at the 4-position and a hydroxymethyl group at the 3-position. The stereochemistry of the compound—(3S,4S)—confers distinct spatial and electronic properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for chiral molecules requiring precise stereocontrol . Its hydrochloride form enhances stability and solubility, which is critical for handling and formulation in drug development.

Properties

IUPAC Name |

[(3S,4S)-4-aminooxolan-3-yl]methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c6-5-3-8-2-4(5)1-7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYWTAAODGPTHO-UYXJWNHNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)N)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](CO1)N)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, which often include tetrahydrofuran derivatives.

Reaction Conditions: The reaction conditions may involve the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Purification: After the reaction, the product is purified using techniques such as crystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur with various nucleophiles or electrophiles, depending on the desired product.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles or electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry: In chemistry, ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol hydrochloride is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs or as a reference compound in pharmacological studies.

Industry: In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Diastereomeric Variants: (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol Hydrochloride

CAS : 1096594-11-4

Structural Differences :

- Ring Size: The target compound features a five-membered tetrahydrofuran ring, whereas this analog has a six-membered tetrahydro-2H-pyran ring.

- Stereochemistry : The (3R,4S) configuration alters spatial arrangement, which may impact binding affinity in enantioselective reactions or biological targets.

Functional Implications :

- Pyran-based analogs (e.g., 1096594-11-4) are less common in medicinal chemistry due to their bulkier structure, but they serve as versatile intermediates in carbohydrate chemistry.

- The tetrahydrofuran core of the target compound is preferred in nucleoside analogs and protease inhibitors due to its closer mimicry of natural furanose rings .

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine Hydrochloride)

CAS : 62-31-7

Structural Differences :

- Backbone: Dopamine hydrochloride is a phenethylamine derivative with a catechol group (3,4-dihydroxyphenyl), whereas the target compound is an amino-alcohol tetrahydrofuran derivative.

- Functional Groups : Dopamine lacks the cyclic ether and hydroxymethyl group but includes a primary amine and aromatic hydroxyls.

Functional Implications :

- Bioactivity : Dopamine hydrochloride is a neurotransmitter with applications in treating hypotension and Parkinson’s disease. In contrast, the target compound’s applications are primarily synthetic, focusing on chiral resolution or as a ligand in asymmetric catalysis .

- Solubility : Both compounds exhibit high aqueous solubility due to their hydrochloride salts, but dopamine’s aromaticity reduces lipid solubility compared to the aliphatic tetrahydrofuran derivative .

Comparative Data Table

| Property | ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol HCl | (3R,4S)-4-Amino-tetrahydro-2H-pyran-3-ol HCl | Dopamine HCl |

|---|---|---|---|

| CAS No. | 1864003-03-1 | 1096594-11-4 | 62-31-7 |

| Ring Size | 5-membered (furan) | 6-membered (pyran) | N/A (aromatic) |

| Key Functional Groups | Amino, hydroxymethyl | Amino, hydroxyl | Catechol, primary amine |

| Primary Applications | Chiral synthesis, drug intermediates | Carbohydrate chemistry | Neurotransmitter, therapeutics |

| Stereochemical Complexity | High (two stereocenters) | High (two stereocenters) | Low (one stereocenter) |

| Solubility in Water | High (hydrophilic salt) | High | High |

Research Findings and Implications

- Stereochemistry : The (3S,4S) configuration in the target compound is critical for its role in synthesizing antiviral agents (e.g., nucleoside analogs), where incorrect stereochemistry leads to reduced efficacy or off-target effects .

- Ring Size : Pyran-based analogs (e.g., 1096594-11-4) are less favored in drug design due to metabolic instability compared to furan derivatives but are valuable in glycoscience .

- Functional Group Diversity: Unlike dopamine hydrochloride, the target compound’s amino-alcohol motif enables covalent bonding to resins or catalysts, enhancing utility in solid-phase synthesis .

Biological Activity

((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol hydrochloride, a compound with the CAS number 190792-73-5, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 139.58 g/mol

- Purity : High purity is essential for biological applications, typically exceeding 98% .

The compound is structurally related to tetrahydrofuran derivatives, which have been shown to possess various biological activities. The primary mechanism of action is believed to involve the inhibition of specific enzymes or receptors implicated in disease processes. Notably, it has been associated with the modulation of RNA methylation processes through its interaction with BCDIN3D, an RNA methyltransferase involved in cancer progression and obesity .

Biological Activities

Case Study 1: Inhibition of BCDIN3D

A study involving a series of tetrahydrofuran derivatives demonstrated that certain compounds effectively inhibited BCDIN3D activity in vitro. The results indicated a significant reduction in the methylation of pre-miR145 and other target RNAs, leading to increased levels of tumor suppressor microRNAs in treated breast cancer cell lines .

Case Study 2: Neuroprotective Screening

In a screening assay for neuroprotective agents, this compound exhibited promising results by enhancing neuronal survival under oxidative stress conditions. The mechanism was attributed to the modulation of glutamate receptors and reduction of reactive oxygen species (ROS) production .

Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| Xhemalce et al. (2012) | BCDIN3D Inhibition | Identified inhibitors that enhance tumor suppressor miRNA expression. |

| Martinez et al. (2017) | tRNA Methylation | Demonstrated the role of BCDIN3D in tRNA methylation affecting protein synthesis. |

| Liu et al. (2007) | Cancer Prognosis | Correlation between BCDIN3D expression levels and poor prognosis in breast cancer patients. |

Q & A

Q. What are the optimal synthetic routes for ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol hydrochloride, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step processes, including cyclization, halogenation, and salt formation. Key steps include:

- Cyclization : Formation of the tetrahydrofuran ring via acid-catalyzed or base-mediated reactions.

- Amination : Introduction of the amine group using reagents like NH₃ or protected amines under controlled pH and temperature.

- Hydrochloride Salt Formation : Reaction with HCl in polar solvents (e.g., ethanol or water) to precipitate the final product.

Optimization requires adjusting parameters such as reaction time (12–48 hours), temperature (0–25°C), and stoichiometric ratios (e.g., 1:1.2 for HCl). Purity (>95%) is confirmed via HPLC and NMR .

Q. How can the stereochemical integrity of this compound be validated during synthesis?

Stereochemical validation is critical due to the compound’s chiral centers. Methods include:

Q. What analytical techniques are recommended to distinguish this compound from structurally similar analogs?

Key techniques:

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ = 153.61 g/mol) to differentiate from analogs with halogen or alkyl substitutions .

- ¹H/¹³C NMR : Identifying unique chemical shifts (e.g., δ 3.5–4.0 ppm for tetrahydrofuran protons) .

- IR Spectroscopy : Amine N-H stretches (~3300 cm⁻¹) and O-H bands (~3200 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

Discrepancies often arise due to structural variations (e.g., fluorine vs. chlorine substitutions). Strategies include:

- Comparative SAR Studies : Testing analogs with systematic substitutions (e.g., 2-fluorophenyl vs. 4-chlorophenyl) to isolate substituent effects on receptor binding .

- Computational Docking : Using software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or GPCRs) .

- Meta-Analysis : Aggregating data from multiple studies to identify trends in IC₅₀ values or binding affinities .

Q. What experimental designs are recommended to evaluate the compound’s potential as a enzyme inhibitor or receptor modulator?

- In Vitro Assays :

- Enzyme Inhibition : Dose-response curves (0.1–100 µM) with positive controls (e.g., known inhibitors).

- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists).

- Cellular Assays :

Q. How does the stereochemistry of this compound influence its pharmacokinetic properties?

The (3S,4S) configuration enhances:

- Bioavailability : Increased solubility due to hydrogen bonding with the hydroxyl and amine groups.

- Metabolic Stability : Resistance to hepatic CYP450 enzymes compared to (3R,4R) isomers.

- Tissue Penetration : LogP values (~0.5) suggest moderate lipophilicity, optimized for blood-brain barrier crossing in CNS-targeted studies .

Q. What computational approaches are effective in predicting the compound’s interactions with biological targets?

- Molecular Dynamics (MD) Simulations : Modeling conformational changes in target proteins upon binding (e.g., 100-ns trajectories).

- QSAR Modeling : Correlating substituent electronic properties (e.g., Hammett σ values) with activity data.

- Free Energy Calculations : MM-PBSA/GBSA to estimate binding energies (ΔG < -7 kcal/mol suggests high affinity) .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

- Pharmacokinetic Profiling : Measuring plasma half-life, clearance rates, and metabolite formation.

- Dose Escalation Studies : Identifying optimal doses that replicate in vitro IC₅₀ values in animal models.

- Formulation Adjustments : Using co-solvents (e.g., PEG 400) to enhance solubility and bioavailability .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in laboratory settings?

- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors.

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Q. How should researchers integrate regulatory guidelines (e.g., FDA, EMA) into preclinical studies involving this compound?

- GLP Compliance : Documenting synthesis batches, purity certificates, and stability data.

- Toxicity Screening : Acute toxicity studies in rodents (LD₅₀ determination) and Ames tests for mutagenicity.

- Data Transparency : Reporting all adverse effects in accordance with ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.